molecular formula C9H12BrN B108591 2-(4-Bromophenyl)propan-2-amine CAS No. 17797-12-5

2-(4-Bromophenyl)propan-2-amine

Cat. No.: B108591
CAS No.: 17797-12-5
M. Wt: 214.1 g/mol
InChI Key: IQKKTIWXHJDLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)propan-2-amine is an organic compound with the molecular formula C9H12BrN. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the para position of the phenyl ring.

Scientific Research Applications

2-(4-Bromophenyl)propan-2-amine has several scientific research applications:

Safety and Hazards

The safety information for 2-(4-Bromophenyl)propan-2-amine hydrochloride includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)propan-2-amine typically involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene, which is then reduced to this compound. The reduction can be carried out using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)propan-2-amine
  • 2-(4-Fluorophenyl)propan-2-amine
  • 2-(4-Methylphenyl)propan-2-amine

Uniqueness

2-(4-Bromophenyl)propan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

2-(4-bromophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKKTIWXHJDLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629746
Record name 2-(4-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17797-12-5
Record name 2-(4-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)propan-2-amine
Reactant of Route 3
2-(4-Bromophenyl)propan-2-amine
Reactant of Route 4
2-(4-Bromophenyl)propan-2-amine
Reactant of Route 5
2-(4-Bromophenyl)propan-2-amine
Reactant of Route 6
2-(4-Bromophenyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.